

Application Notes and Protocols for Methyl 2,4-dichloroquinazoline-7-carboxylate

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Compound of Interest

Compound Name: Methyl 2,4-dichloroquinazoline-7-carboxylate

Cat. No.: B599916

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Introduction

Methyl 2,4-dichloroquinazoline-7-carboxylate is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its quinazoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of two reactive chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, making it a versatile building block for the synthesis of a diverse range of substituted quinazolines. Notably, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively eliminate disease-causing proteins.[1] This document provides detailed experimental protocols for the synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate** and highlights its application in targeted protein degradation.

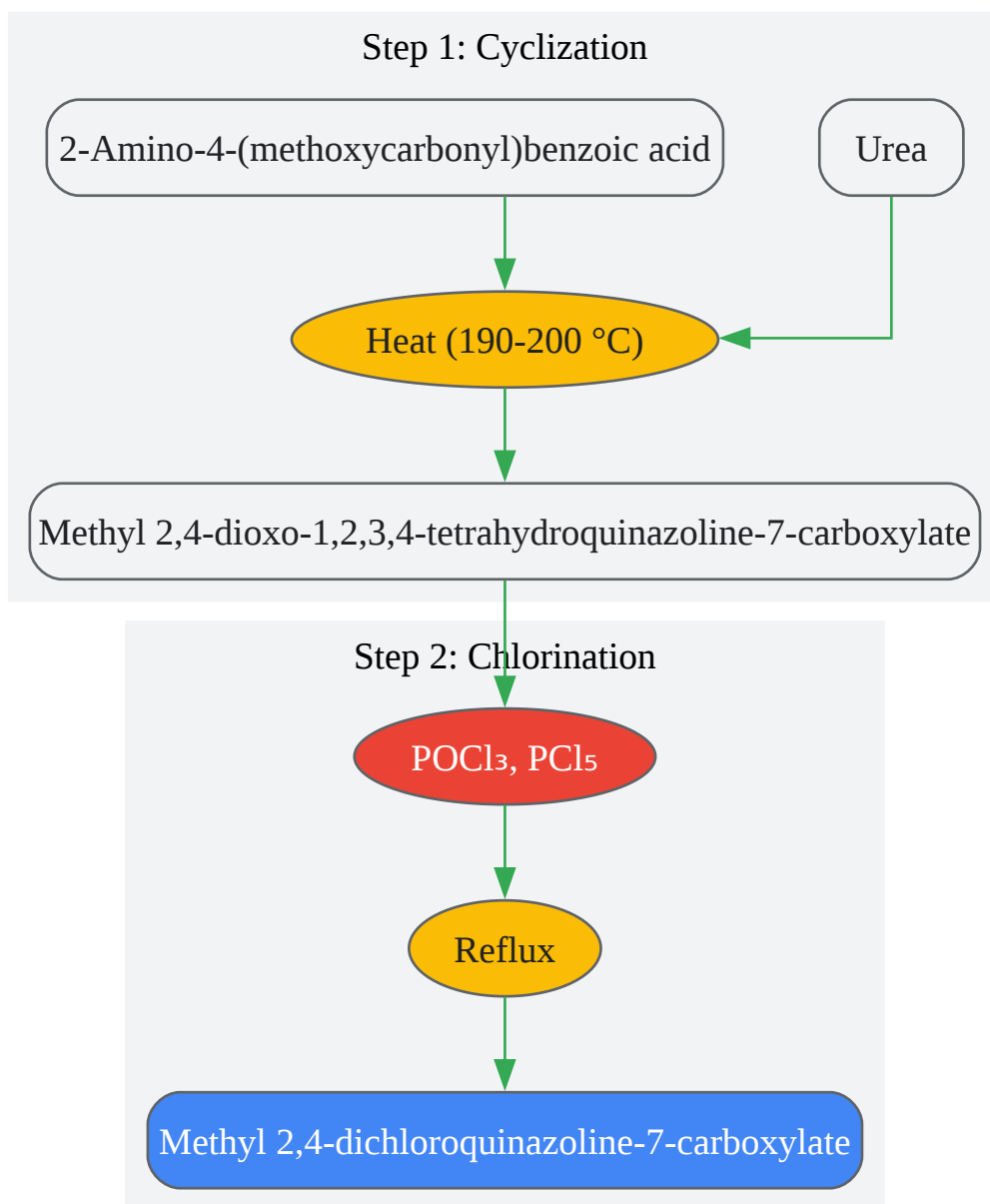
Physicochemical Properties

Property	Value
CAS Number	174074-89-6
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂ O ₂
Molecular Weight	257.07 g/mol
Purity	≥97%
Appearance	Not explicitly found, likely an off-white to yellow solid
Melting Point	Not explicitly found
Storage	Sealed in dry, Room Temperature

Experimental Protocols

The synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate** is typically achieved through a two-step process starting from 2-amino-4-(methoxycarbonyl)benzoic acid. The first step involves the cyclization to form the quinazoline-2,4-dione core, followed by a chlorination step to yield the final product.

Workflow for the Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate



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Caption: Synthetic workflow for the preparation of **Methyl 2,4-dichloroquinazoline-7-carboxylate**.

Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

This protocol describes the formation of the quinazoline-2,4-dione ring from 2-amino-4-(methoxycarbonyl)benzoic acid using urea.

Materials and Equipment:

- 2-amino-4-(methoxycarbonyl)benzoic acid
- Urea
- Round-bottom flask
- Oil bath or heating mantle
- Magnetic stirrer
- Standard laboratory glassware and safety equipment

Procedure:

- In a round-bottom flask, thoroughly mix 2-amino-4-(methoxycarbonyl)benzoic acid and urea. A molar ratio of 1:5 to 1:10 (benzoic acid derivative to urea) is recommended.
- Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and subsequently solidify as the reaction proceeds.
- Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Allow the reaction mixture to cool to room temperature.
- The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by washing with hot water to remove excess urea.

Parameter	Value
Starting Material	2-amino-4-(methoxycarbonyl)benzoic acid
Reagent	Urea
Reaction Temperature	190-200 °C
Reaction Time	2-3 hours
Typical Yield	Not explicitly found, but generally high for this type of reaction.

Protocol 2: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate

This protocol details the chlorination of the intermediate, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Materials and Equipment:

- Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Phosphorus oxychloride (POCl_3)
- Phosphorus pentachloride (PCl_5)
- Dichloromethane (DCM)
- Toluene
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Rotary evaporator

- Standard laboratory glassware and safety equipment

Procedure:

- To a 250 mL flask, add Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, phosphorus oxychloride (POCl_3 , e.g., 76 mL), and phosphorus pentachloride (PCl_5 , e.g., 12.1 g, 58.1 mmol).
- Heat the suspension to reflux overnight under a nitrogen atmosphere. The reaction mixture will turn into a dark orange solution upon completion.
- Remove the excess POCl_3 by distillation under reduced pressure.
- Azeotrope the residue with toluene to further remove any residual POCl_3 , which will result in an orange solid.
- Dissolve the solid in dichloromethane (DCM, 50 mL) and slowly add it to a stirred solution of saturated sodium bicarbonate (NaHCO_3 , 300 mL).
- Dilute the resulting biphasic solution with DCM (100 mL) and water (30 mL) and stir for 1 hour at room temperature.
- Transfer the mixture to a separatory funnel, add more DCM (500 mL), and separate the layers.
- Extract the aqueous layer with DCM (3 x 100 mL).
- Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO_4), filter, and concentrate to yield an orange solid.
- The crude product can be further purified by flash chromatography.

Parameter	Value
Starting Material	Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reagents	POCl ₃ , PCl ₅
Reaction Condition	Reflux
Reaction Time	Overnight
Typical Yield	Not explicitly found

Spectroscopic Data

While experimentally determined NMR data for **Methyl 2,4-dichloroquinazoline-7-carboxylate** were not found in the searched literature, the following table provides predicted chemical shifts or data from closely related analogs. Researchers should perform their own analytical characterization for verification.

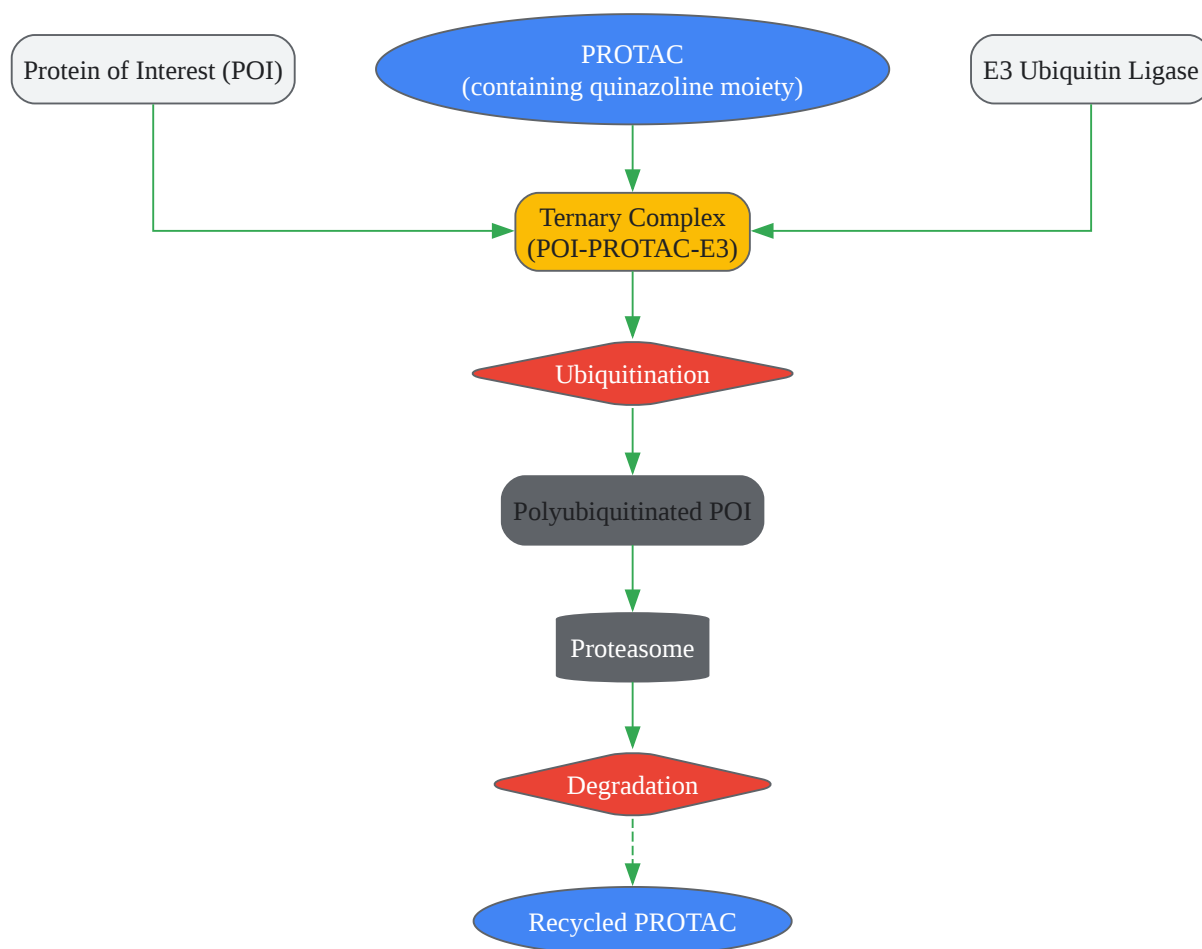
Data Type	Predicted/Analog Values
¹ H NMR	Aromatic protons expected in the range of 7.5-8.5 ppm. Methyl ester protons (s) around 3.9-4.1 ppm.
¹³ C NMR	Carbonyl carbon of the ester expected around 165 ppm. Aromatic carbons in the range of 120-155 ppm. Methyl carbon of the ester around 53 ppm.

Application in Targeted Protein Degradation

Methyl 2,4-dichloroquinazoline-7-carboxylate is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The 2,4-dichloroquinazoline moiety can be selectively functionalized to serve as a scaffold or part of the POI-binding ligand. For instance, the more reactive chlorine at the 4-position can be substituted with a nucleophile to attach a linker, which is then connected to an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon E3 ligase).^{[4][5]} The chlorine at the 2-position can be subsequently replaced to modulate the binding affinity and selectivity for the POI.

Mechanism of Action of PROTACs



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Caption: General signaling pathway for targeted protein degradation by PROTACs.

The formation of the ternary complex between the POI, the PROTAC, and the E3 ligase brings the POI into close proximity with the E3 ligase.[6] This proximity induces the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and

degrades the tagged POI. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[6] This event-driven pharmacology offers a powerful strategy to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[2]

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